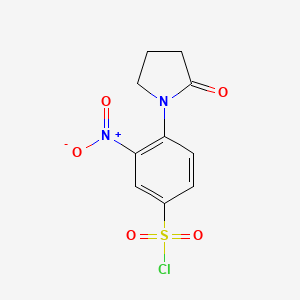

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

CAS No.: 331256-60-1

Cat. No.: VC7813668

Molecular Formula: C10H9ClN2O5S

Molecular Weight: 304.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331256-60-1 |

|---|---|

| Molecular Formula | C10H9ClN2O5S |

| Molecular Weight | 304.71 g/mol |

| IUPAC Name | 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |

| Standard InChI Key | PRVWEOHSVNSRHJ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, and its structure features:

-

A sulfonyl chloride group (-SOCl) at position 1 of the benzene ring.

-

A nitro group (-NO) at position 3.

-

A 2-oxopyrrolidine ring (a five-membered lactam) at position 4 .

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 304.71 g/mol | VulcanChem |

| Boiling Point | 491°C (predicted) | Chemsrc |

| Melting Point | 107°C | Chemsrc |

| SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)N+[O-] | PubChem |

Spectral and Computational Data

-

X-ray Crystallography: While specific crystallographic data for this compound is limited, analogs like 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride (CAS 112539-09-0) exhibit planar benzene rings with sulfonyl chloride groups tilted at 15–20° relative to the ring .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step functionalization of benzene derivatives:

-

Introduction of the Pyrrolidinone Moiety: Cyclization of γ-aminobutyric acid derivatives or reaction of 2-pyrrolidone with chlorobenzene under basic conditions .

-

Nitration: Electrophilic nitration at the para position relative to the sulfonyl chloride group using nitric acid/sulfuric acid.

-

Sulfonation/Chlorination: Conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) .

Example Reaction:

Industrial Optimization

-

Batch Reactors: Large-scale production employs temperature-controlled reactors (80–120°C) with triethylamine (TEA) as a base to neutralize HCl byproducts.

-

Purification: Recrystallization from ethanol/water mixtures yields >95% purity .

Applications in Scientific Research

Pharmaceutical Intermediate

This compound is a precursor to sulfonamide-based drugs:

-

Antimicrobial Agents: Derivatives show activity against Mycobacterium tuberculosis (MIC = 8–16 µg/mL) .

-

HIV-1 Inhibitors: Benzenesulfonamide analogs inhibit HIV-1 capsid assembly (EC = 90 nM) .

Table 1: Biological Activity of Derivatives

| Derivative | Target | Activity (EC) | Source |

|---|---|---|---|

| 11l (Piperazinone) | HIV-1 Capsid | 90 nM | |

| 6k (3-Fluoro) | M. tuberculosis | 5.61 µM |

Proteomics and Biochemistry

-

Protein Modification: The sulfonyl chloride group reacts with amine residues (e.g., lysine) to form stable sulfonamide bonds, enabling protein crosslinking studies.

-

Enzyme Inhibition: Derivatives inhibit T-type calcium channels (IC = 1–10 µM), relevant in pain management.

Mechanism of Action and Biological Relevance

Electrophilic Reactivity

The sulfonyl chloride group acts as an electrophile, participating in:

-

Nucleophilic Substitution: Reaction with amines (R-NH) to form sulfonamides .

-

Hydrolysis: In aqueous media, it forms sulfonic acids, releasing HCl .

Pharmacodynamic Insights

-

Bone Resorption Modulation: Inhibits osteoclast differentiation by interfering with RANKL signaling pathways.

-

Antiviral Activity: Stabilizes HIV-1 capsid hexamers, disrupting viral replication .

Comparison with Structural Analogs

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume